1-(4-Methylbenzyl)-4-(2-nitrobenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylbenzyl)-4-(2-nitrobenzyl)piperazine is an organic compound that belongs to the class of piperazines This compound features a piperazine ring substituted with a 4-methylbenzyl group and a 2-nitrobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylbenzyl)-4-(2-nitrobenzyl)piperazine typically involves the reaction of piperazine with 4-methylbenzyl chloride and 2-nitrobenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylbenzyl)-4-(2-nitrobenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The benzyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed:
Oxidation: Amino derivatives.
Reduction: Hydroxylamine derivatives.
Substitution: Nitro or halogenated benzyl derivatives.
Scientific Research Applications
1-(4-Methylbenzyl)-4-(2-nitrobenzyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methylbenzyl)-4-(2-nitrobenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
1-(4-Methylbenzyl)-4-(2-nitrobenzyl)piperazine can be compared with other piperazine derivatives, such as:
1-Benzylpiperazine: Known for its stimulant properties.
1-(2-Nitrobenzyl)piperazine: Similar structure but lacks the 4-methyl group.
1-(4-Methylbenzyl)piperazine: Similar structure but lacks the 2-nitro group.
The uniqueness of this compound lies in the presence of both the 4-methylbenzyl and 2-nitrobenzyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H23N3O2 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
1-[(4-methylphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C19H23N3O2/c1-16-6-8-17(9-7-16)14-20-10-12-21(13-11-20)15-18-4-2-3-5-19(18)22(23)24/h2-9H,10-15H2,1H3 |
InChI Key |
YLRBZPFTZPMOCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.